Quercetin 3,4'-diglucoside

Vue d'ensemble

Description

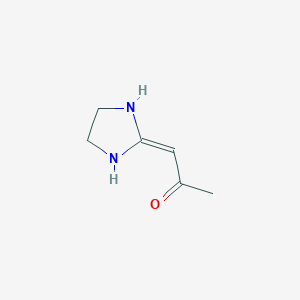

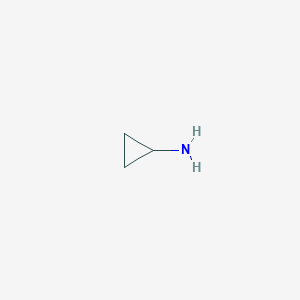

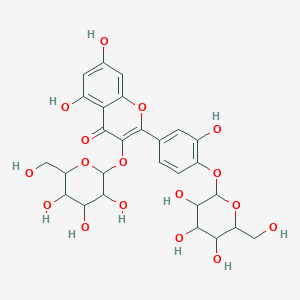

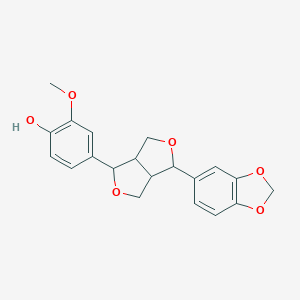

Quercetin 3,4’-di-O-beta-D-glucoside is a quercetin O-glucoside that is quercetin with two beta-D-glucosyl residues attached at positions 3 and 4’. It has a role as a plant metabolite, a radical scavenger, and a cardioprotective agent .

Synthesis Analysis

The synthesis of quercetin-3,4’-O-diglucoside involves the onion-derived enzyme, UGT73G1, coupled with sucrose synthase, StSUS1, from Solanum tuberosum. This forms a circulatory system to produce quercetin-3,4’-O-diglucoside from quercetin, which preferred sucrose as a sugar donor and quercetin as a sugar acceptor .

Molecular Structure Analysis

Quercetin 3,4’-diglucoside has a molecular formula of C27H30O17. It is a beta-D-glucoside, a monosaccharide derivative, a polyphenol, a quercetin O-glucoside, and a trihydroxyflavone .

Chemical Reactions Analysis

Quercetin 3,4’-diglucoside can be produced from quercetin 4’-O-glucoside and UDP-α-D-glucose . It can also be degraded to quercetin and D-glucopyranose .

Physical And Chemical Properties Analysis

Quercetin 3,4’-diglucoside is a natural compound isolated from onions. It belongs to the class of organic compounds known as flavanoid-3-o-glycosides .

Applications De Recherche Scientifique

Enhanced Bioavailability and Stability

Quercetin 3,4’-diglucoside is a glycosylated form of quercetin that has been shown to have increased solubility, stability, and bioavailability compared to its aglycone form . This makes it a more effective compound for nutritional and pharmaceutical applications where higher bioavailability is crucial for efficacy.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential in protecting cells from oxidative stress-induced damage . Its antioxidant mechanism is beneficial in preventing chronic diseases related to oxidative stress, such as cardiovascular diseases and certain types of cancer.

Antiproliferative Effects

Studies have indicated that Quercetin 3,4’-diglucoside has antiproliferative effects on several types of cancer cells . This suggests its potential use in cancer prevention and therapy, as it may inhibit the growth and spread of cancer cells.

Cardiovascular Health

Quercetin 3,4’-diglucoside has been associated with protective effects against cardiovascular disorders . Its ability to improve endothelial function and reduce blood pressure can be leveraged in developing treatments for hypertension and other cardiovascular conditions.

Anti-inflammatory and Antibacterial Properties

The anti-inflammatory and antibacterial activities of Quercetin 3,4’-diglucoside make it a promising candidate for treating inflammatory diseases and bacterial infections . Its mechanism of action in modulating inflammatory pathways can be explored further for therapeutic applications.

Neuroprotective Effects

There is evidence to suggest that Quercetin 3,4’-diglucoside promotes functional recovery after cerebral ischemia . It supports antioxidant signaling and increases resistance to apoptosis, which can be beneficial in developing treatments for neurodegenerative diseases.

Mécanisme D'action

Target of Action

Quercetin 3,4’-diglucoside interacts with several targets in the human body. It is a specific quinone reductase 2 (QR2) inhibitor . QR2 is an enzyme that catalyzes the metabolism of toxic quinolines . Inhibition of QR2 may potentially cause lethal oxidative stress . Other targets include Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, ATP synthase subunits, and Serine/threonine-protein kinase pim-1 .

Mode of Action

Quercetin 3,4’-diglucoside inhibits QR2, which may contribute to killing malaria-causing parasites by causing lethal oxidative stress . It also inhibits the antioxidant activity in plasmodium . Furthermore, it has free radical scavenging activity due to the presence of phenolic hydroxyl groups present at the B-ring and position 3 .

Biochemical Pathways

Quercetin 3,4’-diglucoside affects several biochemical pathways. It is involved in the metabolism of toxic quinolines through its inhibition of QR2 . It also plays a role in the antioxidant activity in plasmodium . The glycosidic form of quercetin is metabolized to its conjugates (glucuronide or sulfate) for absorption in the intestine .

Pharmacokinetics

Quercetin 3,4’-diglucoside is metabolized to its conjugates (glucuronide or sulfate) for absorption in the intestine . The glycosidic form of quercetin is more water-soluble than the aglycone . The maximum concentration of quercetin-3,4’-diglucoside achieved in a 10-mL reaction was 427.11 mg/L, from the conversion of 1 g/L of quercetin for 16 h at 40 °C and pH 7.2 .

Result of Action

The action of Quercetin 3,4’-diglucoside results in several molecular and cellular effects. It has antioxidant activity, which helps in scavenging free radicals . It also inhibits QR2, leading to potential lethal oxidative stress . Furthermore, it has antiproliferative effects on several types of cancer cells, and antibacterial and anti-inflammatory activities .

Action Environment

The action of Quercetin 3,4’-diglucoside can be influenced by environmental factors. For instance, the onion-derived enzyme, UGT73G1, coupled with sucrose synthase, StSUS1, from Solanum tuberosum forms a circulatory system to produce quercetin-3,4’-diglucoside from quercetin . This process prefers sucrose as a sugar donor and quercetin as a sugar acceptor . The optimal conditions for this process are 40 °C and pH 7.2 .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)41-12-2-1-8(3-10(12)31)24-25(19(35)16-11(32)4-9(30)5-13(16)40-24)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVIQWDFJPYNJM-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045305 | |

| Record name | Quercetin 3,4′-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3,4'-diglucoside | |

CAS RN |

29125-80-2 | |

| Record name | Quercetin 3,4′-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29125-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3,4′-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While quercetin 3,4'-diglucoside itself possesses antioxidant properties, research suggests that its aglycone form, quercetin, is a more potent antioxidant. [] Quercetin can scavenge free radicals and chelate metal ions, thus inhibiting oxidative damage. []

A: Upon ingestion, quercetin 3,4'-diglucoside is deglycosylated in the small intestine, releasing quercetin. [] Quercetin then undergoes further metabolism, primarily through glucuronidation and sulfation. [, ] These metabolites are then detected in plasma and urine. [] The bioactivity of these metabolites, compared to quercetin aglycone, requires further investigation.

ANone: The molecular formula of quercetin 3,4'-diglucoside is C27H30O17, and its molecular weight is 626.51 g/mol.

A: Researchers commonly use techniques like HPLC-DAD (High-Performance Liquid Chromatography-Diode Array Detector) [] and LC-MS/MS (Liquid Chromatography Tandem Mass Spectrometry) [, ] to identify and quantify quercetin 3,4'-diglucoside in plant extracts and biological samples.

A: Research shows that osmotic dehydration can lead to a decrease in the quercetin 3,4'-diglucoside content in onions. [] The extent of loss depends on factors like the concentration of the osmotic solution and the duration of the dehydration process. []

A: Yes, molecular docking studies in zebrafish have shown that quercetin 3,4'-diglucoside can potentially disrupt the interaction between Keap1a/Keap1b and Nrf2, suggesting a potential mechanism for its antioxidant and anticancer effects. []

A: The presence of the diglucoside group at the 3 and 4' positions of quercetin generally reduces its antioxidant activity compared to the aglycone form. [] This difference in activity is likely due to the bulky sugar groups hindering the interaction of quercetin with its targets. []

A: Yes, research suggests that the position of glycosylation can influence the enzyme's activity. For instance, beta-glucosidase from Thermotoga neapolitana exhibits a preference for hydrolyzing quercetin-4'-glucoside over quercetin-3-glucoside. []

ANone: While the research provided focuses on the extraction and analysis of quercetin 3,4'-diglucoside, there is limited information on specific formulation strategies to enhance its stability or bioavailability.

A: Studies show that quercetin 3,4'-diglucoside is not absorbed intact but undergoes deglycosylation in the small intestine, releasing quercetin. [] Quercetin then undergoes extensive metabolism, mainly through glucuronidation and sulfation. [, ]

A: While quercetin 3,4'-diglucoside itself hasn't been extensively studied in clinical trials, research suggests that onion consumption, a rich source of this compound, is associated with various health benefits, including a reduced risk of certain cancers and cardiovascular diseases. [, ] These effects are likely attributed to the antioxidant and anti-inflammatory properties of quercetin and its metabolites. [, ]

A: In rat studies, quercetin 3,4'-diglucoside, as part of a quercetin diglycoside-rich extract from onion, demonstrated positive effects on gut microbiota composition and activity, as well as blood lipid profiles in rats fed a high-fat diet. []

ANone: The research provided does not offer specific details regarding resistance mechanisms related to quercetin 3,4'-diglucoside.

ANone: Currently, the research focuses primarily on the natural occurrence and extraction of quercetin 3,4'-diglucoside from onions. Further studies are needed to explore potential targeted drug delivery strategies.

ANone: The available research does not delve into specific biomarkers associated with quercetin 3,4'-diglucoside activity or efficacy.

A: Researchers utilize techniques like HPLC-DAD [] and LC-MS/MS [, ] to identify and quantify quercetin 3,4'-diglucoside in plant materials and biological samples.

ANone: The provided research does not provide specific details regarding the dissolution rate and solubility of quercetin 3,4'-diglucoside in various media.

ANone: The analytical methods, such as HPLC-DAD and LC-MS/MS, used to quantify quercetin 3,4'-diglucoside in research are well-established and validated techniques commonly employed in analytical chemistry.

ANone: Specific quality control measures for quercetin 3,4'-diglucoside would depend on its intended application, such as dietary supplements or pharmaceuticals. Standard analytical techniques and good manufacturing practices are essential for ensuring quality and consistency.

ANone: The research provided does not delve into the potential immunogenicity or immunological responses associated with quercetin 3,4'-diglucoside.

ANone: Current research primarily focuses on quercetin 3,4'-diglucoside's natural occurrence and biological activities. More studies are required to understand its potential interactions with drug transporters.

A: Other quercetin glycosides, such as quercetin-4'-glucoside, are also present in onions and other plant sources. [, ] These compounds might exhibit similar biological activities and could serve as potential alternatives to quercetin 3,4'-diglucoside.

A: Onion peels, often discarded as waste, represent a rich source of quercetin 3,4'-diglucoside and other valuable compounds. [, ] Developing efficient extraction and purification methods for these compounds from onion waste could contribute to resource efficiency and waste reduction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)